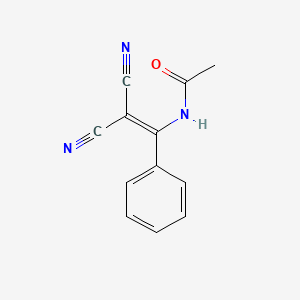

N-(2,2-dicyano-1-phenylethenyl)acetamide

Description

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

N-(2,2-dicyano-1-phenylethenyl)acetamide |

InChI |

InChI=1S/C12H9N3O/c1-9(16)15-12(11(7-13)8-14)10-5-3-2-4-6-10/h2-6H,1H3,(H,15,16) |

InChI Key |

DYNLUTPUWPWCFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=C(C#N)C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dicyano-1-phenylethenyl)acetamide typically involves the reaction of phenylcyanoacetylene with acetamide under specific conditions. One common method involves the use of acetonitrile as a solvent, with the reaction carried out at temperatures ranging from 50-55°C for 12-20 hours . The reaction proceeds stereoselectively, leading to the desired product in yields ranging from 43-82%.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dicyano-1-phenylethenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amine groups, leading to different derivatives.

Substitution: The phenyl and ethenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amine-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2,2-dicyano-1-phenylethenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(2,2-dicyano-1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The cyano groups and the phenyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(2,2-Dicyano-1-phenylethenyl)acetamide

- Synonyms: 2-(4-Acetamidobenzylidene)malononitrile, N-[4-(2,2-Dicyanoethenyl)phenyl]acetamide .

- CAS No.: 26088-79-9

- Molecular Formula : C₁₂H₈N₃O

- Molecular Weight : 225.22 g/mol

Structural Features: The compound consists of an acetamide group linked to a phenyl ring substituted with a dicyanovinyl (–C(CN)₂) moiety. This electron-withdrawing group enhances electrophilic reactivity and may influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Comparison with Structurally Similar Acetamide Derivatives

Substituted 2-Arylacetamides

These compounds share a core acetamide group attached to aromatic rings but differ in substituents and bioactivity:

Key Observations :

Acetamides with Heterocyclic Moieties

Compounds with fused rings or sulfur/nitrogen heterocycles exhibit distinct coordination and pharmacological properties:

Key Observations :

- Heterocyclic Influence: Thiazole and benzothiazole groups () improve metal coordination and bioavailability compared to purely aromatic systems (e.g., dicyano compound in ) .

- Fluorinated Derivatives: Trifluoromethyl groups () enhance metabolic stability and lipophilicity, whereas dicyano groups may prioritize electronic modulation .

Acetamides with Alkyl/Aryloxy Substituents

These derivatives highlight the role of steric effects and solubility:

Key Observations :

- Agricultural vs.

- Toxicity: The dicyano compound’s safety profile is less studied compared to alachlor, which has well-documented ecotoxicological risks .

Biological Activity

N-(2,2-dicyano-1-phenylethenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a phenyl group attached to a dicyanoethenyl moiety and an acetamide functional group. The synthesis typically involves multi-step organic reactions, often starting from readily available aromatic compounds. The precise synthetic routes may vary based on the desired purity and yield.

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, which may involve the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells or modulating signaling pathways related to cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in IL-1β and TNF-α levels | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anticonvulsant | Activity in seizure models |

Case Study 1: Anti-inflammatory Effects

In a study focused on the anti-inflammatory properties of similar compounds, it was observed that derivatives with structural similarities to this compound significantly reduced paw edema in adjuvant-induced arthritis models. This reduction correlated with decreased levels of pro-inflammatory cytokines and markers of oxidative stress, suggesting a potential therapeutic application in inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer effects of related dicyano compounds. These studies demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines by inducing apoptosis. Mechanistic studies revealed that these compounds might activate caspase pathways while downregulating anti-apoptotic proteins .

Research Findings

Recent findings support the notion that this compound can act on multiple biological targets. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.